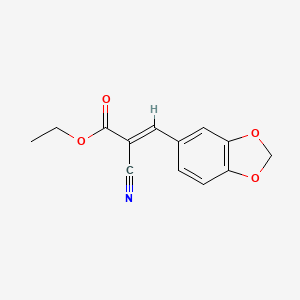

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

CAS No.: 2286-56-8

Cat. No.: VC2142184

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2286-56-8 |

|---|---|

| Molecular Formula | C13H11NO4 |

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3/b10-5- |

| Standard InChI Key | RYGTWDAUOUMNRA-YHYXMXQVSA-N |

| Isomeric SMILES | CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N |

| SMILES | CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |

| Canonical SMILES | CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |

Introduction

Chemical Structure and Properties

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is defined by its distinctive molecular structure consisting of a benzodioxole ring connected to a cyanoacrylate backbone. This structure contributes to the compound's unique chemical and physical characteristics that make it valuable for research applications. The compound exhibits specific stereochemical properties that influence its reactivity and potential applications.

Basic Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |

| Molecular Formula | C13H11NO4 |

| Molecular Weight | 245.23 g/mol |

| Standard InChI | InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3 |

| Standard InChIKey | RYGTWDAUOUMNRA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |

| Canonical SMILES | CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |

| PubChem Compound | 16796 |

Stereochemical Properties

Table 2: Stereochemical Properties of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

| Property | Value |

|---|---|

| Stereochemistry | ACHIRAL |

| Optical Activity | NONE |

| Defined Stereocenters | 0/0 |

| E/Z Centers | 1 |

| Charge | 0 |

The compound contains one E/Z center but lacks defined stereocenters, making it achiral with no optical activity. This stereochemical profile influences how the molecule interacts with other chemical entities and biological systems, particularly in potential research applications involving protein binding and enzymatic reactions .

Synthesis Methods

The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate involves specific chemical reactions and conditions to achieve the desired product with high purity and yield. Understanding these synthesis routes is essential for researchers who need to produce or modify this compound for various applications.

Knoevenagel Condensation

The primary method for synthesizing ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is through a Knoevenagel condensation reaction. This reaction pathway provides an efficient route to the target compound with potential for optimization under various conditions.

The reaction involves the condensation of piperonyl aldehyde (1,3-benzodioxole-5-carboxaldehyde) with ethyl cyanoacetate. This synthetic route requires careful control of conditions such as temperature and solvent choice to optimize yield and purity of the final product. The reaction can be represented by the following general scheme:

Piperonyl aldehyde + Ethyl cyanoacetate → Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate + H2O

The Knoevenagel condensation typically proceeds under mild basic conditions, which facilitate the deprotonation of the active methylene group in ethyl cyanoacetate, followed by nucleophilic addition to the carbonyl carbon of piperonyl aldehyde. This is followed by dehydration to form the characteristic α,β-unsaturated system present in the final product.

Reaction Parameters and Optimization

Several key parameters affect the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, including temperature, solvent selection, catalyst type, and reaction time. These factors can significantly influence the yield, purity, and stereoselectivity of the reaction.

Optimization of these reaction conditions is essential for achieving high-quality product for research purposes. Typically, the reaction is conducted in polar aprotic solvents to facilitate the condensation process while minimizing side reactions. Catalysts such as piperidine, pyridine, or other basic reagents are commonly employed to enhance the reaction rate and selectivity.

Chemical Reactivity and Properties

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate exhibits distinctive reactivity patterns due to its functional groups, particularly the α,β-unsaturated ester and cyano moieties. These functional groups create sites of reactivity that determine how the compound interacts with other chemical entities.

Functional Group Reactivity

The α,β-unsaturated system, consisting of the electron-deficient alkene conjugated with both the cyano and ester groups, makes the compound susceptible to nucleophilic addition reactions, particularly Michael additions. The cyano group serves as a strong electron-withdrawing substituent, enhancing the electrophilicity of the β-carbon and making it particularly reactive toward nucleophiles .

The ester functional group provides opportunities for hydrolysis, transesterification, and reduction reactions, allowing for the conversion of the compound into various derivatives with modified properties. Additionally, the benzodioxole moiety contributes to the compound's reactivity profile, particularly in terms of its electronic properties and potential for further functionalization.

Biological Activities and Research Applications

Research indicates that ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate exhibits potential biological activities that make it valuable for various research applications. These biological properties stem from the compound's unique structural features and their interactions with biological systems.

Protein Interactions

One significant area of research interest is the compound's ability to interact with proteins and enzymes. These interactions are facilitated by specific structural features of the molecule that enable binding to protein active sites or regulatory domains.

The cyano group and the benzodioxole moiety play crucial roles in these interactions by enabling:

-

Hydrophobic interactions with nonpolar amino acid residues in protein binding pockets

-

Hydrogen bonding through the oxygen atoms in the benzodioxole structure and the nitrogen in the cyano group

-

Potential covalent interactions through the electrophilic sites in the molecule

These interaction capabilities make ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate a candidate for research in protein modulation, enzyme inhibition, and other biological applications where specific molecular interactions are required.

| Research Domain | Potential Applications |

|---|---|

| Medicinal Chemistry | Scaffold for developing enzyme inhibitors; Building block for drug candidate synthesis |

| Materials Science | Component in specialized adhesive formulations; Precursor for functional materials |

| Biochemistry | Probe for studying protein-ligand interactions; Tool for investigating enzymatic mechanisms |

| Organic Synthesis | Intermediate for constructing complex molecular structures; Reagent for specific transformations |

The versatility of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate in these research domains stems from its reactive functional groups and potential for further modification to create derivatives with enhanced or specialized properties.

Analytical Methods for Characterization

Proper characterization of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is essential for confirming its identity, purity, and structural features. Various analytical techniques provide complementary information about different aspects of the compound's properties.

Spectroscopic Methods

Spectroscopic techniques are widely used for structural characterization and identity confirmation of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. These methods provide detailed information about the compound's molecular structure and functional group arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation, with 1H NMR revealing the proton environments and 13C NMR providing information about carbon centers. Key NMR features include signals from the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole bridge, the ethyl ester signals, and the characteristic vinylic proton .

Infrared (IR) spectroscopy provides information about functional groups present in the molecule, with characteristic absorption bands for the cyano group (typically around 2200-2300 cm-1), the ester carbonyl (around 1700-1750 cm-1), and the C=C stretching vibrations of the α,β-unsaturated system .

Mass spectrometry techniques, including electrospray ionization (ESI) and electron impact (EI), offer information about the molecular weight and fragmentation pattern of the compound, helping to confirm its identity and purity .

Chromatographic Analysis

Chromatographic methods play a crucial role in assessing the purity of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate and separating it from potential impurities or reaction byproducts. These techniques are essential for obtaining high-quality material for research applications.

High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (typically UV detection due to the compound's chromophores) allows for quantitative assessment of purity and identification of impurities. Thin-Layer Chromatography (TLC) provides a rapid qualitative method for monitoring reactions and initial purity assessments .

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), may also be employed for analyzing the compound, though derivatization might be required due to the compound's potential thermal instability at high temperatures typically used in GC analysis .

Current Research Directions

Research into ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate continues to evolve, with several promising directions emerging from recent studies. These research avenues explore the compound's potential applications and seek to enhance understanding of its properties and behaviors in various systems.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate and related derivatives aim to understand how structural modifications affect the compound's properties and biological activities. These investigations provide valuable insights for designing improved versions with enhanced characteristics for specific applications.

Researchers have explored modifications to various portions of the molecule, including:

-

Variations in the ester group (methyl, propyl, etc.)

-

Substitutions on the benzodioxole ring

-

Alterations to the cyano function

-

Modifications of the α,β-unsaturated system

These structural variations can significantly impact properties such as reactivity, stability, and biological activity, providing a broader understanding of the compound's behavior and potential applications.

Emerging Applications

Recent research has identified several emerging applications for ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate beyond its traditional uses. These new applications leverage the compound's unique properties to address challenges in various scientific and technological domains.

In materials science, the compound shows promise as a component in specialized adhesive formulations with specific performance characteristics. Its ability to undergo polymerization reactions makes it valuable for developing materials with tailored properties for specific applications.

In biochemical research, the compound's potential interactions with proteins and enzymes continue to be explored, with a focus on understanding the molecular basis of these interactions and how they might be exploited for research tools or therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume